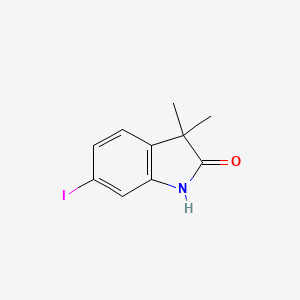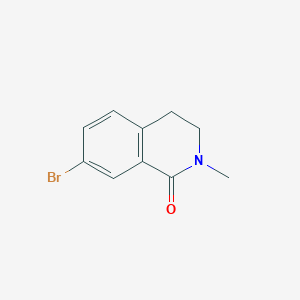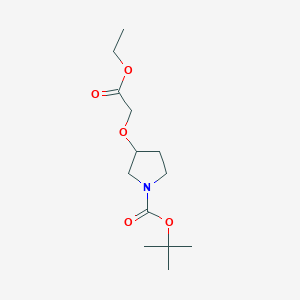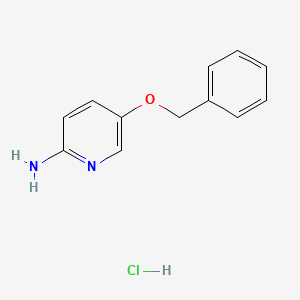
6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one
説明
6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one is a chemical compound . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of 6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one is C10H10INO . The structure contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide .Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .Physical And Chemical Properties Analysis
The molecular weight of 6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one is 287.1 .科学的研究の応用
Oxidative Coupling in Organic Synthesis
The oxidative coupling of 2,6-dimethylphenol, mediated by hypervalent forms of iodine, exemplifies the utility of iodine-mediated reactions in synthesizing complex organic molecules. This process leads to the efficient preparation of 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol via C-C coupling, showcasing the role of iodine compounds in facilitating selective and efficient organic synthesis reactions (C. Boldron et al., 2005).
Synthesis of Novel Scaffolds for Pharmaceutical Use
The development of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives highlights the exploration of iodine-containing compounds like 6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one in creating useful scaffolds for pharmaceutical applications. These compounds serve as novel scaffolds in kinase research, underscoring their potential in drug discovery and development (M. Cheung et al., 2001).
Advances in Methylation Techniques
Research on methylation reactions, particularly the palladium-catalyzed dimethylation of ortho-substituted iodoarenes using dimethyl carbonate, demonstrates the significance of iodine derivatives in medicinal chemistry. Such advancements offer novel strategies for methylation, crucial for modifying the pharmacological properties of organic molecules (Zhuo Wu et al., 2021).
Liquid-Liquid Microextraction Techniques
The development of salt-assisted liquid-liquid microextraction techniques for the determination of iodine in table salt by high-performance liquid chromatography-diode array detection is another application area. This method employs iodine-based derivatives for selective conversion, illustrating the role of iodine in analytical chemistry methodologies (M. Gupta et al., 2011).
Catalysis and Synthetic Transformations
Iodine plays a crucial role in catalysis, as seen in the aromatization of 3,4-dihydropyrimidin-2(1H)-ones using iodine under microwave irradiation. This process highlights the efficiency and high-yield transformation capabilities of iodine in dehydrogenation reactions, showcasing its importance in facilitating synthetic transformations (Manisha M. Kodape et al., 2012).
将来の方向性
The Fischer indolisation–N-alkylation approach is beneficial as a broad range of structurally-diverse starting materials are commercially available for each of the aryl hydrazine, ketone and alkyl halide components, hence the process is amenable to rapid generation of trisubstituted indole libraries .
特性
IUPAC Name |
6-iodo-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOJFJPYMXRQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)I)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247814 | |
| Record name | 1,3-Dihydro-6-iodo-3,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one | |
CAS RN |
1214900-47-6 | |
| Record name | 1,3-Dihydro-6-iodo-3,3-dimethyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214900-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-6-iodo-3,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[5-Bromo-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B1532538.png)




![3-[1-(Methylsulfanyl)ethyl]aniline](/img/structure/B1532549.png)


